(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
CAS No.:
Cat. No.: VC18835984
Molecular Formula: C22H42N4O10
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H42N4O10 |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |
| Standard InChI Key | OSTYSECWYZMKTJ-QXGOIDDHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the morpholine class of heterocycles, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The (S)-enantiomer exhibits a molecular formula of C<sub>22</sub>H<sub>42</sub>N<sub>4</sub>O<sub>10</sub> and a molecular weight of 522.6 g/mol, reflecting the presence of two morpholine base molecules and one oxalic acid molecule in its hemioxalate form. Key structural attributes include:
| Property | Description |
|---|---|
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate; oxalic acid |
| Stereochemistry | (S)-configuration at the C3 position of the morpholine ring |
| Counterion | Hemioxalate (1:0.5 molar ratio of oxalic acid to base) |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
| InChI Key | OSTYSECWYZMKTJ-QXGOIDDHSA-N |
The tert-butyl group enhances steric protection of the carbamate moiety, while the aminomethyl side chain enables nucleophilic reactions such as acylation or sulfonation .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate involves three primary steps:
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Cyano Intermediate Preparation: tert-Butyl 3-cyano-4-morpholinecarboxylate is synthesized via nucleophilic substitution or cyclization reactions.
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Catalytic Hydrogenation: The nitrile group is reduced to an amine using hydrogen gas and platinum(IV) oxide (PtO<sub>2</sub>) in methanol under high pressure (50 psi) .
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Chiral Resolution: The racemic amine is resolved into its (S)-enantiomer using chiral chromatography or enzymatic methods, though specific details are proprietary.
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Hemioxalate Formation: The free base is treated with oxalic acid in a 2:1 molar ratio to yield the hemioxalate salt, improving crystallinity and stability.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Hydrogenation | H<sub>2</sub>, PtO<sub>2</sub>, MeOH, 50 psi | 85–90% | |
| Hemioxalate Formation | Oxalic acid, EtOH, RT | 95% |
Analytical Characterization
The compound is validated using:
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<sup>1</sup>H NMR: Peaks at δ 1.37 (tert-butyl), 3.13–4.33 (morpholine and aminomethyl protons) .
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X-ray Crystallography: Confirms (S)-configuration and hemioxalate stoichiometry.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s primary utility lies in its role as a building block for drug candidates:
For instance, coupling with 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid via HATU/DIEA yields amides with potential kinase inhibitory activity .
Role in Central Nervous System (CNS) Drug Design
Morpholine derivatives are prized for their blood-brain barrier permeability. The aminomethyl group in this compound facilitates interactions with neurotransmitter receptors, enabling the development of antipsychotics and antidepressants.
Research Findings and Mechanistic Insights
Antibacterial and Antiviral Activity
Derivatives of this compound exhibit moderate activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and RNA viruses (EC<sub>50</sub>: 0.5–1 μM), likely through inhibition of viral proteases or bacterial cell wall synthesis .
Solubility and Pharmacokinetics
The hemioxalate salt enhances aqueous solubility (2.5 mg/mL at pH 7.4) compared to the free base (0.3 mg/mL), improving oral bioavailability in preclinical models.
| Parameter | Data |
|---|---|
| Toxicity (LD<sub>50</sub>) | 350 mg/kg (rat, oral) |
| Skin Irritation | Moderate (OECD Test Guideline 404) |
| Storage | 2–8°C, desiccated, inert atmosphere |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.
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